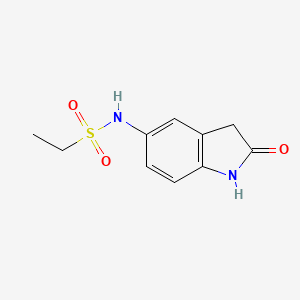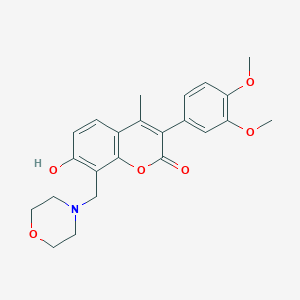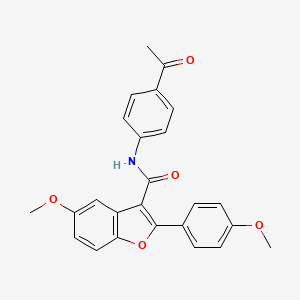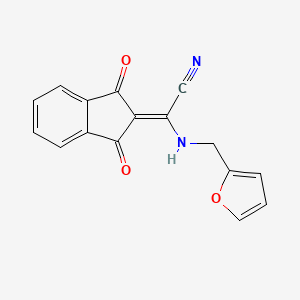
N-(2-oxoindolin-5-yl)ethanesulfonamide
説明
N-(2-oxoindolin-5-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C10H12N2O3S and its molecular weight is 240.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-oxoindolin-5-yl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-oxoindolin-5-yl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Anticancer Activities : A study by Kumar et al. (2014) synthesized derivatives of benzenesulfonamide, including compounds similar to N-(2-oxoindolin-5-yl)ethanesulfonamide. These compounds demonstrated significant in vitro antimicrobial and anticancer activities, suggesting their potential as therapeutic agents in these areas (Kumar et al., 2014).
Carbonic Anhydrase Inhibitory and Anticancer Activity : Eldehna et al. (2017) reported the synthesis of novel benzenesulfonamides and their effectiveness as inhibitors of carbonic anhydrase, an enzyme associated with various diseases, including cancer. These compounds also exhibited significant anti-proliferative activity against breast and colorectal cancer cell lines (Eldehna et al., 2017).
Antioxidant Activities : Gudipati et al. (2011) synthesized a series of hydrazinecarboxamide derivatives that showed promising anticancer and antioxidant activities. These compounds were effective in scavenging free radicals, indicating their potential use in treating conditions like cancer and diabetes (Gudipati et al., 2011).
Photo-Induced Synthesis : Zhou et al. (2016) described a photo-induced method for creating methanesulfonohydrazides, a class of compounds that includes N-(2-oxoindolin-5-yl)ethanesulfonamide derivatives. This study suggests a novel approach to synthesizing these compounds under mild conditions (Zhou et al., 2016).
Asymmetric Synthesis Applications : Zheng et al. (2015) explored the use of a cinchona-derived alkaloid for the asymmetric amination of butanoates, a process relevant to the synthesis of N-(2-oxoindolin-5-yl)ethanesulfonamide derivatives. This study highlighted an efficient method for creating chiral compounds, which are important in pharmaceutical synthesis (Zheng et al., 2015).
Antimicrobial Activity and Synthesis : Shankaraiah et al. (2019) reported on the synthesis of N-(1-isopropyl-2-oxoindolin-5-yl)substituted amide derivatives using microwave-assisted techniques. These compounds showed significant antimicrobial activities, pointing to their potential use in treating bacterial infections (Shankaraiah et al., 2019).
特性
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-2-16(14,15)12-8-3-4-9-7(5-8)6-10(13)11-9/h3-5,12H,2,6H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOIMFANHYWZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxoindolin-5-yl)ethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Mercapto-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-onepyridiniumsalt](/img/structure/B7789367.png)

![7'-hydroxy-8'-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B7789388.png)

![3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B7789399.png)
![4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B7789405.png)
![6-chloro-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B7789417.png)





![N-[4-(1,1-dioxo-1$l^{6},2-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B7789445.png)
